molecular formula C24H22N2OS2 B3962128 2-(benzylsulfanyl)-7-methyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-(benzylsulfanyl)-7-methyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B3962128
M. Wt: 418.6 g/mol
InChI Key: FGQLNAOKBRFZBV-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-7-methyl-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound has garnered interest due to its potential biological activities, including antimicrobial and antitumor properties .

Preparation Methods

The synthesis of 2-(benzylsulfanyl)-7-methyl-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of substituted thiophene derivatives with appropriate amines under specific conditions . Industrial production methods may involve the use of palladium-catalyzed carbonylation reactions to achieve higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .

Scientific Research Applications

2-(benzylsulfanyl)-7-methyl-3-phenyl-5,6,7,8-tetrahydro1

Mechanism of Action

Comparison with Similar Compounds

Similar compounds include other thienopyrimidine derivatives such as:

What sets 2-(benzylsulfanyl)-7-methyl-3-phenyl-5,6,7,8-tetrahydro1

Properties

IUPAC Name

2-benzylsulfanyl-7-methyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2OS2/c1-16-12-13-19-20(14-16)29-22-21(19)23(27)26(18-10-6-3-7-11-18)24(25-22)28-15-17-8-4-2-5-9-17/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQLNAOKBRFZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(benzylsulfanyl)-7-methyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-(benzylsulfanyl)-7-methyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
2-(benzylsulfanyl)-7-methyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
2-(benzylsulfanyl)-7-methyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
2-(benzylsulfanyl)-7-methyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
2-(benzylsulfanyl)-7-methyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

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